4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as BC-LI-0186, is a compound identified by the CAS number 695207-56-8. This compound has garnered attention due to its role as an inhibitor of the GTPase enzyme leucyl-tRNA synthetase, which is integral to the mechanistic target of rapamycin complex 1 (mTORC1) pathway. The inhibition of this enzyme can significantly impact protein synthesis and cellular growth processes, making it a subject of interest in pharmacological research.
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide belongs to the class of sulfonamides and pyrazoles. Its structural formula includes a sulfonamide group attached to a pyrazole derivative, which is further substituted with an isopropyl group and a phenoxyethyl moiety.
The synthesis of BC-LI-0186 involves several key steps:
The synthesis often requires organic solvents and may involve temperature control and specific pH adjustments to optimize yields. Common reagents include sulfonyl chlorides for sulfonamide formation and various bases for facilitating nucleophilic attacks.
The molecular formula for 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide is C22H27N3O4S. The compound features:
The molecular weight is approximately 429.5 g/mol. The InChI representation for this compound is:
BC-LI-0186 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions typically involve nucleophiles that can attack electrophilic centers on the aromatic or pyrazole rings.
BC-LI-0186 primarily inhibits leucyl-tRNA synthetase by disrupting its interaction with RagD, a Ras-related GTP-binding protein involved in mTORC1 signaling. This inhibition leads to decreased activation of mTORC1 in response to leucine levels.
The inhibition results in reduced protein synthesis and altered cellular growth signaling pathways. This mechanism positions BC-LI-0186 as a potential therapeutic agent in conditions where mTORC1 activity is dysregulated.
BC-LI-0186 is characterized by its solid state at room temperature with a melting point that has not been explicitly reported but can be inferred from similar compounds.
The compound is stable under standard laboratory conditions but should be stored in a cool, dry place to maintain its integrity over time . It is classified as non-hazardous according to transport regulations .
BC-LI-0186 has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4